(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one
Description
The compound “(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one” features a benzo[c]azepin-5(4H)-one core, a seven-membered heterocyclic ring system with a ketone group at position 5. Key structural attributes include:
- 8-Chloro substituent: Positioned on the benzene ring fused to the azepinone core, likely influencing electronic properties and steric interactions.
- 1-(2,6-Difluorophenyl) group: A fluorine-substituted aromatic ring at position 1, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
This structure is distinct from classical benzodiazepines due to its azepinone ring system and substitution pattern, which may confer unique pharmacological or physicochemical properties .
Properties
IUPAC Name |
(4E)-8-chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylidene)-3H-2-benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O/c1-24(2)10-11-9-23-18(17-15(21)4-3-5-16(17)22)14-8-12(20)6-7-13(14)19(11)25/h3-8,10H,9H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRUNBZCGFRJEL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[c]azepine derivatives, characterized by the following structural formula:
- Chemical Formula : C19H15ClF2N2O
- Molecular Weight : 360.79 g/mol
- CAS Number : 1393381-43-5
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression.
A study on Mannich bases, which includes this compound, reported cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than 2 µg/mL against human breast cancer (MCF-7) cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compounds may cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study highlighted the cytotoxicity of Mannich bases against human colon cancer cell lines, noting that some exhibited 2.5 to 5.2-fold higher cytotoxicity compared to standard treatments like 5-fluorouracil .
| Compound Type | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Mannich Base | MCF-7 | < 2 | |
| Mannich Base | Huh-7 | > 5 | |
| Mannich Base | Jurkat | < 3 |
Pharmacological Potential Beyond Cancer
In addition to anticancer properties, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown potential as antibacterial and antifungal agents.
- Neurological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | 8-Chloro-3-methyl-1-phenyl Analog |
|---|---|---|
| Molecular formula | C₁₉H₁₆ClF₂N₂O | C₁₆H₁₃ClN₂O |
| Molecular weight | 367.80 g/mol | 284.74 g/mol |
| Key substituents | 8-Cl, 2,6-F₂Ph, N(CH₃)₂ | 8-Cl, Ph, CH₃ |
| LogP (predicted) | ~3.5 | ~2.8 |
Table 2: Comparative ¹H-NMR Data
| Proton Environment | Target Compound (δ, ppm) | 8-Chloro-3-methyl-1-phenyl Analog (δ, ppm) |
|---|---|---|
| Aromatic protons | 7.2–7.8 (m, 2,6-F₂Ph) | 7.3–7.6 (m, Ph) |
| N(CH₃)₂ | 3.1 (s) | – |
| C3-CH₃ | – | 2.5 (s) |
Research Findings
- Synthetic challenges : Introducing the 2,6-difluorophenyl group requires specialized fluorination reagents (e.g., Selectfluor®), while the (E)-configured enamine demands stereoselective synthesis .
- Toxicity considerations : Fluorinated analogs often exhibit reduced acute toxicity compared to chlorinated derivatives, though detailed TRI data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
